N-(4-chlorophenyl)cycloheptanamine
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Overview
Description
N-(4-chlorophenyl)cycloheptanamine is an organic compound with the molecular formula C13H18ClN It is a derivative of cycloheptanamine, where the amine group is substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-chloroaniline in the presence of a reducing agent. One common method is the reductive amination process, where cycloheptanone is reacted with 4-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-(4-chlorophenyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)cycloheptanamine
- N-(4-bromophenyl)cycloheptanamine
- N-(4-methylphenyl)cycloheptanamine
Uniqueness
N-(4-chlorophenyl)cycloheptanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with molecular targets .
Biological Activity
N-(4-chlorophenyl)cycloheptanamine is an organic compound with the molecular formula C13H18ClN. It is characterized by the presence of a 4-chlorophenyl group attached to a cycloheptanamine backbone. The chlorine atom significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C13H18ClN |
Molecular Weight | 223.74 g/mol |
IUPAC Name | This compound |
InChI Key | IRIBKPCHNGKBLZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCCC(CC1)NC2=CC=C(C=C2)Cl |
The compound is synthesized through reductive amination, typically involving cycloheptanone and 4-chloroaniline in the presence of reducing agents like sodium cyanoborohydride.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The chlorine substituent enhances lipophilicity, which aids in crossing biological membranes and influencing various cellular pathways. This compound has been studied for its potential roles in:
- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into the anticancer efficacy of this compound .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antibacterial effects of various cycloheptanamine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro assays demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the induction of oxidative stress and disruption of mitochondrial function .
- Neuropharmacological Effects : Research exploring the neuropharmacological properties of similar compounds suggested that this compound might act as a modulator of neurotransmitter systems, potentially affecting mood and anxiety disorders .
Comparison with Related Compounds
The biological activity of this compound can be compared to other halogenated phenyl derivatives:
Compound | Biological Activity |
---|---|
N-(4-fluorophenyl)cycloheptanamine | Moderate antibacterial effects |
N-(4-bromophenyl)cycloheptanamine | Stronger anticancer properties |
N-(4-methylphenyl)cycloheptanamine | Enhanced neuropharmacological effects |
The presence of different halogens (fluorine, bromine, methyl) alters the compound's reactivity and biological interactions, showcasing the significance of substituent effects on biological activity.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)cycloheptanamine |
InChI |
InChI=1S/C13H18ClN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2 |
InChI Key |
IRIBKPCHNGKBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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